1-Methylnaphthalene
1-Methylnaphthalene
1-methylnaphthalene is a colorless liquid. Freezing point -22°C (7.6°F). Boiling point 240-243°C (464-469°F). Flash point 82°C (180°F). Denser than water. Derived from coal tar and used in organic synthesis.
1-Methylnaphthalene, also known as fema 3193, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 1-Methylnaphthalene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1-methylnaphthalene is primarily located in the membrane (predicted from logP). 1-Methylnaphthalene is a camphor, chemical, and medicinal tasting compound that can be found in black walnut. This makes 1-methylnaphthalene a potential biomarker for the consumption of this food product. 1-Methylnaphthalene is a potentially toxic compound.
1-methylnaphthalene is a methylnaphthalene carrying a methyl substituent at position 1. It has a role as a carcinogenic agent and a plant metabolite.
1-Methylnaphthalene, also known as fema 3193, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 1-Methylnaphthalene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1-methylnaphthalene is primarily located in the membrane (predicted from logP). 1-Methylnaphthalene is a camphor, chemical, and medicinal tasting compound that can be found in black walnut. This makes 1-methylnaphthalene a potential biomarker for the consumption of this food product. 1-Methylnaphthalene is a potentially toxic compound.
1-methylnaphthalene is a methylnaphthalene carrying a methyl substituent at position 1. It has a role as a carcinogenic agent and a plant metabolite.
Brand Name:
Vulcanchem
CAS No.:
1321-94-4
VCID:
VC20954961
InChI:
InChI=1S/C11H10/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-8H,1H3
SMILES:
CC1=CC=CC2=CC=CC=C12
Molecular Formula:
C11H10
Molecular Weight:
142.2 g/mol
1-Methylnaphthalene
CAS No.: 1321-94-4
Cat. No.: VC20954961
Molecular Formula: C11H10
Molecular Weight: 142.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-methylnaphthalene is a colorless liquid. Freezing point -22°C (7.6°F). Boiling point 240-243°C (464-469°F). Flash point 82°C (180°F). Denser than water. Derived from coal tar and used in organic synthesis. 1-Methylnaphthalene, also known as fema 3193, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 1-Methylnaphthalene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1-methylnaphthalene is primarily located in the membrane (predicted from logP). 1-Methylnaphthalene is a camphor, chemical, and medicinal tasting compound that can be found in black walnut. This makes 1-methylnaphthalene a potential biomarker for the consumption of this food product. 1-Methylnaphthalene is a potentially toxic compound. 1-methylnaphthalene is a methylnaphthalene carrying a methyl substituent at position 1. It has a role as a carcinogenic agent and a plant metabolite. |
|---|---|
| CAS No. | 1321-94-4 |
| Molecular Formula | C11H10 |
| Molecular Weight | 142.2 g/mol |
| IUPAC Name | 1-methylnaphthalene |
| Standard InChI | InChI=1S/C11H10/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-8H,1H3 |
| Standard InChI Key | QPUYECUOLPXSFR-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC2=CC=CC=C12 |
| Canonical SMILES | CC1=CC=CC2=CC=CC=C12 |
| Boiling Point | 450 to 590 °F at 760 mm Hg (NTP, 1992) 464 to 469 °F at 760 mm Hg (NTP, 1992) 244.7 °C 244 °C 245 °C 464-469°F |
| Colorform | Colorless liquid or oil |
| Flash Point | greater than 200 °F (NTP, 1992) 180 °F (NTP, 1992) This chemical has a flash point of >93 °C (>200 °F). It is probably combustible. 180 °F (82 °C) Closed cup 82 °C 180°F |
| Melting Point | -8 °F (NTP, 1992) -30.4 °C Fp -22 ° -30.43 °C -22°C -22 °C -8°F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator